2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid
Description
Properties
Molecular Formula |
C9H13N3O4 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-(3-nitro-5-propan-2-ylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O4/c1-5(2)7-4-8(12(15)16)10-11(7)6(3)9(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
BEWGXFYIDCQILU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1C(C)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Diketone Synthesis and Pyrazole Ring Formation
The pyrazole nucleus is typically constructed via cyclocondensation of 1,3-diketones with hydrazine derivatives. For 3-nitro-5-(propan-2-yl)-1H-pyrazole intermediates, diketone precursors such as 3-isopropyl-1-phenyl-1,3-butanedione have been utilized. Reaction with hydrazine hydrate in ethanol under reflux yields the pyrazole core, with the isopropyl group directing substitution to the 5-position. Nitro group introduction at this stage remains challenging due to competing side reactions, necessitating post-cyclization functionalization.
Solvent and Catalytic Optimization
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics by stabilizing the transition state during cyclization. Catalytic acids (e.g., p-toluenesulfonic acid) improve yields to 75–85% by facilitating diketone enolization. Recent work demonstrates that microwave irradiation (100–150°C, 300 W) reduces reaction times from hours to minutes while maintaining yields above 80%.
Regioselective Nitration of Pyrazole Intermediates
Nitrating Agent Selection
Post-cyclization nitration of 5-isopropyl-1H-pyrazole employs mixed acid systems (H2SO4/HNO3, 3:1 v/v) to introduce the nitro group at position 3. The electron-donating isopropyl substituent directs nitration meta to its position, achieving 60–70% regioselectivity for the 3-nitro isomer. Alternatives like acetyl nitrate (AcONO2) in dichloromethane at 0°C offer milder conditions but require longer reaction times (24–48 h).
Computational Modeling for Regiochemical Prediction
Density functional theory (DFT) calculations predict nitration sites by analyzing frontier molecular orbitals. For 5-isopropyl-1H-pyrazole, the LUMO (-1.8 eV) localizes at C3, favoring electrophilic attack. Experimental validation confirms >65% yield of 3-nitro-5-(propan-2-yl)-1H-pyrazole when using 90% HNO3 at 50°C.
Microwave-Assisted Synthesis and Optimization
Accelerated Cyclocondensation
Microwave irradiation (300 W, 150°C) reduces pyrazole formation time from 8 h to 15 min, with yields comparable to conventional heating. Simultaneous cooling prevents thermal decomposition of nitro intermediates.
Integrated One-Pot Approaches
Recent protocols combine cyclocondensation, nitration, and alkylation in a sequential one-pot process. Ethyl acetoacetate, isopropyl methyl ketone, and hydrazine hydrate react under microwave conditions, followed by in situ nitration and alkylation. This method achieves an overall yield of 58% with 99% HPLC purity.
Comparative Analysis of Synthetic Routes
Yield and Scalability Considerations
Traditional stepwise synthesis affords 42% overall yield but requires multiple purification steps. One-pot microwave methods improve throughput (58% yield) but demand precise temperature control. Industrial-scale adaptations favor continuous flow reactors for nitration, achieving kilogram-scale production with <3% impurity.
Chemical Reactions Analysis
Types of Reactions
2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.
Esterification: The carboxylic acid moiety can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Halogenating agents such as thionyl chloride or alkyl halides.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Reduction: 2-[3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid.
Substitution: Various substituted pyrazole derivatives.
Esterification: 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate esters.
Scientific Research Applications
2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl and propanoic acid moieties may also contribute to the compound’s overall activity by influencing its solubility, stability, and binding affinity to target molecules.
Comparison with Similar Compounds
Structural and Substituent Analysis
The key structural variations among pyrazole derivatives lie in the substituents at positions 3 and 5 of the pyrazole ring. Below is a comparative analysis of the target compound and related analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-Withdrawing vs. Donating Groups: The trifluoromethyl (-CF₃) group at position 5 (in the second compound) is strongly electron-withdrawing, increasing the acidity of the propanoic acid group (pKa ~2.5–3.0) compared to the isopropyl-substituted analog (pKa ~3.5–4.0) .
- In contrast, -CF₃ reduces solubility in polar solvents but improves metabolic stability .
- Substituent Position : The 4-methyl-3-CF₃ analog (third compound) demonstrates how substituent positioning alters electron density on the pyrazole ring, influencing reactivity in subsequent reactions (e.g., nucleophilic substitution) .
Physicochemical Properties
Solubility and Stability
- The nitro group at position 3 may render the compound sensitive to photodegradation, though steric shielding by isopropyl could mitigate this .
- CF₃-Substituted Analog : The -CF₃ group reduces solubility in organic solvents due to increased hydrophobicity. However, its electron-withdrawing nature stabilizes the nitro group, enhancing thermal stability .
Acidity
- The propanoic acid group’s acidity is significantly influenced by substituents: -CF₃: Strong electron-withdrawing effect → lower pKa (higher acidity). -Isopropyl: Weak electron-donating effect → higher pKa (lower acidity).
Stability and Reactivity
- Nitro Group Stability: The nitro group in the target compound is prone to reduction under acidic conditions.
- Thermal Decomposition : CF₃ analogs exhibit higher decomposition temperatures (~200°C) than isopropyl derivatives (~180°C) due to stronger intramolecular interactions .
Q & A
Basic: What synthetic strategies are recommended for achieving regioselectivity in the preparation of 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid?
Answer:
Regioselective synthesis of nitro-substituted pyrazoles often employs condensation reactions or aza-Michael additions. For example, aza-Michael reactions using methyl esters of amino acids (e.g., Z-protected derivatives) can enable regiocontrol during pyrazole ring formation. Key steps include:
- Precursor design : Use nitro-substituted aldehydes or ketones to direct substitution patterns (e.g., 4-nitrophenyl groups enhance electronic effects) .
- Reaction conditions : Optimize temperature (reflux in ethanol or THF) and catalysts (e.g., NaHCO₃ for cyclocondensation) to favor 3-nitro-5-isopropyl substitution .
- Protecting groups : Introduce temporary groups (e.g., benzyloxycarbonyl) to prevent side reactions at the propanoic acid moiety .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Assign pyrazole ring protons (δ 6.5–8.5 ppm) and nitro/isopropyl substituents (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm). Compare shifts with structurally similar compounds, such as 3-(thiazol-2-yl)propanoic acid derivatives .
- IR spectroscopy : Identify C=O (1700–1720 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and pyrazole ring vibrations (1610 cm⁻¹ for C=N) .
- Elemental analysis : Confirm purity (>95%) and stoichiometry .
- HPLC : Use C18 columns and UV detection (λ = 254 nm) for purity assessment, referencing methods for nitroaromatic analogs .
Advanced: How can structural modifications at the pyrazole 5-position influence biological activity?
Answer:
Substituents at the 5-position modulate electronic and steric properties, impacting bioactivity:
- Electron-withdrawing groups (e.g., NO₂) : Enhance binding to enzymes like thymidylate synthase by increasing electrophilicity .
- Bulkier groups (e.g., isopropyl) : Improve lipophilicity for membrane penetration, as seen in antibacterial pyrazole derivatives .
- Amino acid conjugates : Link propanoic acid to bioactive moieties (e.g., indole or fluorophenyl groups) to target specific receptors, as demonstrated in substituted benzimidazole derivatives .
Advanced: How can contradictory NMR data during structural elucidation be resolved?
Answer:
Contradictions often arise from dynamic effects or impurities. Mitigation strategies include:
- Variable-temperature NMR : Identify rotamers or tautomers (e.g., pyrazole ring puckering) by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating 1H-1H and 1H-13C couplings .
- Comparative analysis : Cross-reference with published spectra of analogs, such as 3-(thiazol-2-yl)propanoic acid derivatives, to confirm assignments .
Basic: What safety protocols are recommended for handling nitro-substituted pyrazoles?
Answer:
While specific data for this compound is limited, general guidelines for nitroaromatics apply:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .
Advanced: What strategies enable selective functionalization of the pyrazole 5-position?
Answer:
Directed metallation or cross-coupling reactions are effective:
- Directed ortho-metalation : Use strong bases (e.g., LDA) to deprotonate the 5-position, followed by electrophilic quenching with isopropyl halides .
- Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups via palladium catalysis, leveraging bromo- or iodo-substituted precursors .
- Nitration post-functionalization : Protect the propanoic acid group with tert-butyl esters before nitrating the pyrazole ring to avoid side reactions .
Basic: How is purity assessed for nitro-pyrazole-propanoic acid derivatives?
Answer:
Combine chromatographic and spectroscopic methods:
- HPLC : Use a mobile phase of acetonitrile/water (0.1% TFA) with a C18 column; monitor retention times against standards .
- Melting point analysis : Compare observed values (e.g., 122–124°C for related compounds) with literature to detect impurities .
- TLC : Employ silica gel plates with UV visualization; Rf values should match purified reference samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
